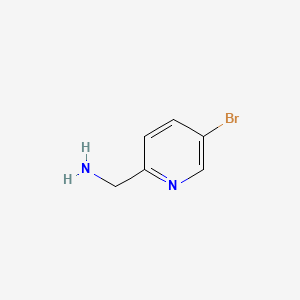
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL is a synthetic compound with the molecular formula C13H27N3O2 and a molecular weight of 257.37 g/mol . This compound is characterized by its unique structure, which includes valinamide and leucyl groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL typically involves the coupling of L-valinamide and L-leucine derivatives under specific reaction conditions. The process often employs peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while maximizing production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL: shares structural similarities with other peptide compounds such as L-VALINAMIDE, L-LEUCYL-N, 3-METHYL and L-VALINAMIDE, L-LEUCYL-N, 3-ETHYL.
Uniqueness
The uniqueness of this compound lies in its specific combination of valinamide and leucyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
178933-95-4 |
|---|---|
Formule moléculaire |
C13H27N3O2 |
Poids moléculaire |
257.378 |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethylpentanamide |
InChI |
InChI=1S/C13H27N3O2/c1-8(2)7-9(14)12(18)16(6)10(11(15)17)13(3,4)5/h8-10H,7,14H2,1-6H3,(H2,15,17)/t9-,10+/m0/s1 |
Clé InChI |
VZSOCRHATSIWLV-VHSXEESVSA-N |
SMILES |
CC(C)CC(C(=O)N(C)C(C(=O)N)C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![L-Alanine, 3-[(R)-ethenylsulfinyl]-(9CI)](/img/structure/B574304.png)

![2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)](/img/structure/B574308.png)
